No Validated Potency Data Exist for Kinase or Enzyme Inhibition Targets
Vendor descriptions allude to 'enzyme inhibition' and 'anticancer properties' but provide no IC50 values, no named targets, and no assay conditions. In contrast, the structurally related 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide has published CK1δ/ε IC50 values of 0.040–0.042 µM. For 2-benzamido-N-(2,1,3-benzothiadiazol-4-yl)-1,3-oxazole-4-carboxamide, no comparable quantitative data are available. [1]
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide: CK1δ IC50 = 0.040 µM; CK1ε IC50 = 0.042 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | CK1δ/ε enzymatic assay (published literature) |
Why This Matters
Without potency data, there is no evidence that this compound is a viable alternative to well-characterized benzamido-thiazole/oxazole kinase inhibitors, making it unselectable for target-based screening.
- [1] Bibgraph. '2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε.' https://bibgraph.hpcr.jp (accessed April 2026). View Source
